molecular formula C20H26N4O3 B12231846 3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12231846
M. Wt: 370.4 g/mol
InChI Key: KNSQESRMQYIACM-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group and the methoxypyridine carbonyl-pyrrolidinylmethoxy moiety. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine: A similar compound with a pyrimidine ring instead of a pyridazine ring.

    3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrazine:

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)16-7-8-17(23-22-16)27-13-14-9-11-24(12-14)19(25)15-6-5-10-21-18(15)26-4/h5-8,10,14H,9,11-13H2,1-4H3

InChI Key

KNSQESRMQYIACM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=C(N=CC=C3)OC

Origin of Product

United States

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